molecular formula C11H15NO3 B13453586 methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate CAS No. 130464-06-1

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate

Cat. No.: B13453586
CAS No.: 130464-06-1
M. Wt: 209.24 g/mol
InChI Key: WYJJUDJUEGRXHZ-LLVKDONJSA-N
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Description

Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of tyrosine. One common method is to react tyrosine with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds as follows:

Tyrosine+MethanolH2SO4Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate+Water\text{Tyrosine} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Tyrosine+MethanolH2​SO4​​Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of protective groups, such as tert-butoxycarbonyl (Boc), can also be employed to protect the amino group during the esterification process, which is later removed under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism by which methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate exerts its effects involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound is metabolized by enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which convert it into active neurotransmitters that play crucial roles in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: The parent amino acid from which methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate is derived.

    Phenylalanine: Another amino acid that serves as a precursor for tyrosine.

    L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.

Uniqueness

This compound is unique due to its esterified form, which can enhance its stability and solubility compared to its parent amino acid, tyrosine. This modification allows for its use in various synthetic and industrial applications where the free amino acid might be less effective.

Properties

CAS No.

130464-06-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C11H15NO3/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,13H,7,12H2,1-2H3/t11-/m1/s1

InChI Key

WYJJUDJUEGRXHZ-LLVKDONJSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)O)(C(=O)OC)N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)OC)N

Origin of Product

United States

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